molecular formula C15H13N3O2S B2850361 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone CAS No. 477852-90-7

1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone

Cat. No.: B2850361
CAS No.: 477852-90-7
M. Wt: 299.35
InChI Key: XFRSBKFTJSCGND-UHFFFAOYSA-N
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Description

1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone is a heterocyclic compound that features a pyridinone core substituted with a benzyl group and a 1,3,4-oxadiazole ring bearing a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a suitable carboxylic acid derivative under dehydrating conditions.

    Introduction of the methylsulfanyl group: This step involves the substitution of a suitable leaving group on the oxadiazole ring with a methylsulfanyl group, often using a thiol reagent.

    Attachment of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyridinone ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, potentially leading to ring-opening reactions.

    Substitution: The benzyl group can be substituted with other groups via nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Benzyl halides, thiol reagents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted pyridinone derivatives.

Scientific Research Applications

1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, given its potential interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone involves its interaction with specific molecular targets. The benzyl group and the oxadiazole ring can facilitate binding to proteins or nucleic acids, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde: This compound shares the benzyl and methylsulfanyl groups but has an imidazole ring instead of a pyridinone core.

    1-benzyl-5-(methylsulfanyl)-1,3,4-oxadiazole: Similar structure but lacks the pyridinone ring.

Uniqueness

1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone is unique due to the combination of its pyridinone core with the oxadiazole ring and the methylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-benzyl-5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-21-15-17-16-14(20-15)12-7-8-13(19)18(10-12)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRSBKFTJSCGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(O1)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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